molecular formula C24H25N3O3 B2991810 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one CAS No. 896838-55-4

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No. B2991810
CAS RN: 896838-55-4
M. Wt: 403.482
InChI Key: UASXPDPJFZVXLJ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Ligands

Synthesis and computer-aided analysis of ligands for serotonin receptors

Novel ligands, including those structurally related to the query compound, have been designed for the serotonin 5-HT6 receptor. Through the introduction of various linkers, such as ethyl or ethenyl groups, these compounds demonstrate significant affinity for the receptor, offering insights into the development of new therapeutic agents targeting CNS disorders (Łażewska et al., 2019).

Antimicrobial and Antifungal Activity

Synthesis of derivatives with antibacterial and antifungal properties

The creation of pyrazoline and pyrazole derivatives has shown promising antimicrobial activity against various pathogens. These compounds, bearing resemblance in their structural complexity and synthetic approach to the query compound, provide a foundation for developing new antimicrobial agents (Hassan, 2013).

Inhibitors for Inflammatory and Allergic Diseases

Development of 5-lipoxygenase inhibitors

A series of 2-amino-5-hydroxyindole derivatives, including structural analogs of the query compound, have been identified as potent inhibitors of the enzyme 5-lipoxygenase (5-LO). These inhibitors show potential for treating inflammatory and allergic diseases, demonstrating the compound's relevance in medicinal chemistry (Landwehr et al., 2006).

DNA Interaction and Binding Studies

Evaluation as DNA ligands

Compounds structurally related to the query chemical have been synthesized and evaluated for their ability to interact with DNA. These studies contribute to understanding the molecular basis of drug-DNA interactions, which is crucial for the development of new therapeutic agents (Clark et al., 1998).

properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-26-9-11-27(12-10-26)15-19-21(28)8-7-18-23(29)22(30-24(18)19)13-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25,28H,2,9-12,15H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASXPDPJFZVXLJ-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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